molecular formula C5H11N3O2 B12355817 6-Amino-2-methoxy-1,3-diazinan-4-one

6-Amino-2-methoxy-1,3-diazinan-4-one

Cat. No.: B12355817
M. Wt: 145.16 g/mol
InChI Key: WVBTUMFWIXXRMU-UHFFFAOYSA-N
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Description

6-Amino-2-methoxy-1,3-diazinan-4-one is a heterocyclic compound featuring a six-membered 1,3-diazinan-4-one core with an amino group at position 6 and a methoxy substituent at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science research.

Properties

Molecular Formula

C5H11N3O2

Molecular Weight

145.16 g/mol

IUPAC Name

6-amino-2-methoxy-1,3-diazinan-4-one

InChI

InChI=1S/C5H11N3O2/c1-10-5-7-3(6)2-4(9)8-5/h3,5,7H,2,6H2,1H3,(H,8,9)

InChI Key

WVBTUMFWIXXRMU-UHFFFAOYSA-N

Canonical SMILES

COC1NC(CC(=O)N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methoxy-1,3-diazinan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, in the presence of a methoxy group donor. The reaction conditions often include the use of a solvent, such as methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 6-Amino-2-methoxy-1,3-diazinan-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methoxy-1,3-diazinan-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted diazinan-4-one derivatives.

Scientific Research Applications

6-Amino-2-methoxy-1,3-diazinan-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-2-methoxy-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 6-Amino-2-methoxy-1,3-diazinan-4-one and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Source
6-Amino-2-methoxy-1,3-diazinan-4-one Not explicitly provided ~370–390 (estimated) 6-amino, 2-methoxy, 1,3-diazinan-4-one core N/A (hypothetical)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Benzodioxin ring, dimethylamino group
4-Methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione C₁₂H₁₅N₂OS₂ Not provided 2-thione, 4-methyl, phenyl substituent
6-Amino-2-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride C₁₄H₁₈ClNO₂ Not provided Benzocyclohepten ring, hydroxyl group
(2Z,6S)-6-{3-chloro-5-[5-(prop-1-yn-1-yl)pyridin-3-yl]thiophen-2-yl}-2-imino-3,6-dimethyltetrahydropyrimidin-4(1H)-one C₁₈H₁₇ClN₄OS 372.87 Thiophene ring, imino group, propynyl substituent

Key Observations:

  • Core Modifications: The 1,3-diazinan-4-one core is retained in the target compound but replaced with pyridine (e.g., ) or thiophene () in analogs.
  • Substituent Effects: Methoxy groups (common in all) enhance solubility but differ in steric bulk depending on adjacent groups (e.g., benzodioxin in vs. thione in ). Amino groups in the target compound and enable hydrogen bonding, whereas thione () or imino () groups alter electronic profiles.
  • Pharmacological Potential: Compounds with aromatic extensions (e.g., benzodioxin in ) may exhibit enhanced receptor binding, while halogenated analogs () could improve metabolic stability.

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